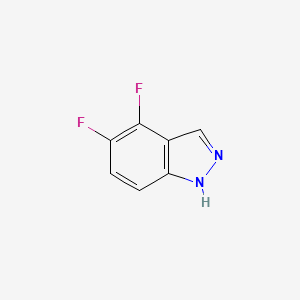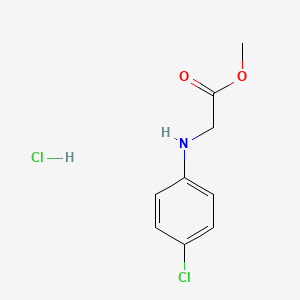
(S)-6-Chlorochroman-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-Chlorochroman-2-carboxylicacid is a chiral compound belonging to the class of chroman derivatives It is characterized by the presence of a chlorine atom at the 6th position of the chroman ring and a carboxylic acid group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chlorochroman-2-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chroman ring, which can be derived from phenol derivatives.
Carboxylation: The carboxylic acid group is introduced at the 2nd position through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes are often employed to facilitate the reactions, and advanced purification techniques like crystallization and chromatography are used to obtain the final product with high purity.
化学反应分析
Types of Reactions: (S)-6-Chlorochroman-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 6-chlorochroman-2-one.
Reduction: Formation of 6-chlorochroman-2-methanol.
Substitution: Formation of 6-azidochroman-2-carboxylicacid.
科学研究应用
(S)-6-Chlorochroman-2-carboxylicacid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving chroman derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and inflammation.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-6-Chlorochroman-2-carboxylicacid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress pathways, such as superoxide dismutase and peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: It modulates the activity of these targets, leading to reduced oxidative damage and inflammation. The carboxylic acid group plays a crucial role in binding to the active sites of enzymes, while the chlorine atom enhances the compound’s lipophilicity and cellular uptake.
相似化合物的比较
6-Chlorochroman-2-carboxylicacid: Lacks the chiral center, making it less selective in biological applications.
6-Bromochroman-2-carboxylicacid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
6-Chlorochroman-2-methanol: A reduced form with an alcohol group, exhibiting different chemical properties and applications.
Uniqueness: (S)-6-Chlorochroman-2-carboxylicacid stands out due to its chiral nature, which imparts higher selectivity and potency in biological systems. The presence of both the chlorine atom and the carboxylic acid group makes it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
(2S)-6-chloro-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m0/s1 |
InChI 键 |
UIVQVPBZOASIML-VIFPVBQESA-N |
手性 SMILES |
C1CC2=C(C=CC(=C2)Cl)O[C@@H]1C(=O)O |
规范 SMILES |
C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)


![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)




![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)

